molecular formula C20H22N4O4S2 B2486447 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide CAS No. 1049244-61-2

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide

Cat. No.: B2486447
CAS No.: 1049244-61-2
M. Wt: 446.54
InChI Key: SVEGLBBPKIJBRU-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Evaluation

Researchers have designed and synthesized a series of compounds related to the oxadiazole family, which exhibited moderate to excellent anticancer activity against different cancer cell lines. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were evaluated against breast, lung, colon, and ovarian cancer cell lines, showing higher anticancer activities than the reference drug in some cases (Ravinaik et al., 2021).

Antimicrobial and Antituberculosis Activity

Compounds incorporating the 1,3,4-oxadiazole moiety have been investigated for their antimicrobial activities. For example, the microwave-assisted synthesis of hybrid molecules containing various pharmacophores, including 1,3,4-oxadiazole, showed good to moderate antimicrobial activity against several microorganisms, highlighting the therapeutic potential of these compounds in addressing antibiotic resistance (Başoğlu et al., 2013).

Antidiabetic Screening

Novel dihydropyrimidine derivatives containing the 1,3,4-oxadiazol moiety were synthesized and evaluated for their in vitro antidiabetic activity, showcasing the versatility of the oxadiazole scaffold in the development of new therapeutic agents (Lalpara et al., 2021).

Antinociceptive Activity

The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides derived from the oxadiazole family was conducted to study their antinociceptive activity, adding to the diverse biological applications of these compounds (Shipilovskikh et al., 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any new compound, rigorous testing would be required to determine its safety profile .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the known activities of similar compounds, it could potentially be a candidate for drug development .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-14-6-8-17(9-7-14)30(26,27)24-10-2-4-15(13-24)19(25)21-20-23-22-18(28-20)12-16-5-3-11-29-16/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEGLBBPKIJBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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